molecular formula C11H12BrN3O B2556207 N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide CAS No. 1823257-69-7

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2556207
CAS No.: 1823257-69-7
M. Wt: 282.141
InChI Key: WMBUKEPXDBKMHI-UHFFFAOYSA-N
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Description

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylpropanamide moiety attached to a pyridine ring

Scientific Research Applications

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Cyanation: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano source like sodium cyanide (NaCN) or potassium cyanide (KCN) is used.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Substituted pyridine derivatives.

    Reduction: Amino derivatives.

    Oxidation: Oxidized amide derivatives.

Mechanism of Action

The mechanism of action of N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide can be compared with other pyridine derivatives such as:

    N-(6-Chloro-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(6-Bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a cyano group.

    N-(6-Bromo-5-cyanopyridin-2-yl)-2,2-dimethylbutanamide: Similar structure but with a butanamide moiety instead of propanamide.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)9(12)14-8/h4-5H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBUKEPXDBKMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823257-69-7
Record name N-(6-bromo-5-cyanopyridin-2-yl)-2,2-dimethylpropanamide
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